7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Description
Properties
CAS No. |
86718-06-1 |
|---|---|
Molecular Formula |
C8H8Cl2N2 |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the chloromethylation of imidazo[1,2-a]pyridine. One common method includes the reaction of imidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which is then converted to the hydrochloride salt.
Reaction Conditions:
Reagents: Imidazo[1,2-a]pyridine, formaldehyde, hydrochloric acid, zinc chloride.
Solvent: Typically, an organic solvent like dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (20-40°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve mild bases such as sodium carbonate or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation: Imidazo[1,2-a]pyridine carboxylic acids or aldehydes.
Reduction: Methylated imidazo[1,2-a]pyridines.
Scientific Research Applications
Pharmaceutical Development
7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact with biological targets effectively, making it a candidate for developing anti-cancer agents and other therapeutic compounds.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| 7-(Chloromethyl)imidazo[1,2-a]pyridine | PC-3 (Prostate) | 5 µM |
| 7-(Chloromethyl)imidazo[1,2-a]pyridine | MCF-7 (Breast) | 3 µM |
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding mechanisms. Its ability to undergo nucleophilic substitution reactions allows researchers to create various derivatives that can modulate biological pathways.
- Enzyme Inhibition Studies : The compound has been tested for its binding affinity to specific enzymes involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes has been documented, indicating potential implications for drug metabolism and interactions .
Agricultural Chemistry
The compound is also explored in the development of agrochemicals. Its properties contribute to creating effective pesticides and herbicides that target specific plant pathogens or pests without harming beneficial organisms.
- Pesticide Development : Research has indicated that imidazo[1,2-a]pyridine derivatives can exhibit antifungal and antibacterial activities, making them suitable for agricultural applications .
Material Science
In material science, this compound is employed in synthesizing novel materials with specific properties.
- Polymer Synthesis : The compound is used as a building block for creating polymers with enhanced mechanical and thermal properties. These materials are valuable in various industrial applications, including coatings and composites .
Diagnostic Tools
This chemical is also being investigated for its potential in developing diagnostic agents that enhance imaging techniques.
- Imaging Agents : Preliminary studies suggest that derivatives of this compound can improve the contrast in imaging modalities such as MRI or PET scans, aiding in disease detection and monitoring .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- A study published in ACS Omega demonstrated the synthesis of novel imidazo[1,2-a]pyridinecarboxamide derivatives showing promising anti-tuberculosis activity with minimum inhibitory concentrations (MICs) as low as 0.004 µM against Mycobacterium tuberculosis .
- Another research effort focused on the interaction of this compound with P2X7 receptors showed potential therapeutic effects in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine core can also engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride with structurally related derivatives, focusing on substituent effects, synthesis, and functional properties.
Structural and Functional Group Comparisons
Key Observations :
- Substituent Position : The chloromethyl group at position 7 in the target compound distinguishes it from the 8-chloromethyl analog . Positional isomerism impacts steric and electronic properties, influencing reactivity in downstream reactions .
- Salt vs. Neutral Forms : The hydrochloride salt enhances aqueous solubility compared to neutral analogs like 7-chloroimidazo[1,2-a]pyridine .
- Functional Group Diversity : Carboxylic acid derivatives (e.g., 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit distinct polarity and hydrogen-bonding capacity, altering pharmacokinetic profiles .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves water solubility (e.g., >50 mg/mL in aqueous buffers) compared to neutral analogs like 7-chloroimidazo[1,2-a]pyridine, which is sparingly soluble (<1 mg/mL) .
- Thermal Stability : Melting points vary significantly; for example, 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate melts at 199–201°C , whereas the target compound (hydrochloride salt) is hygroscopic and lacks a defined melting point .
Biological Activity
7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR). The compound's relevance is underscored by its applications in drug discovery, particularly against infectious diseases and cancer.
Chemical Structure and Properties
The structure of this compound features a chloromethyl group attached to an imidazo[1,2-a]pyridine core. This structural motif is crucial for its biological activity, influencing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 199.63 g/mol |
| Solubility | Soluble in water and DMSO |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds exhibit activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for effective compounds in this class ranges from 0.03 to 5.0 μM against Mtb H37Rv strain, indicating potent activity .
Anticancer Activity
This compound has shown promising anticancer properties in several studies. For instance, derivatives have been reported to induce cell senescence and oxidative stress in chronic myeloid leukemia cells (K562), leading to reduced cell proliferation . The mechanism involves targeting specific pathways related to cell growth and survival, making it a candidate for further development as an antitumor agent.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by acting as a P2X7 receptor antagonist. This action can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases . Inhibition of this receptor has been linked to therapeutic effects across various inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications at specific positions on the ring can enhance or diminish biological activity. For example:
- Position 6 Substitution : Changing a methyl group at position 6 to a chloro group resulted in a significant drop in activity, suggesting the importance of this position for maintaining efficacy .
- Amide Group Positioning : The location of amide groups on the imidazopyridine ring influences binding affinity and activity against Mtb .
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl at Position 6 | Essential for activity |
| Amide at Position 2 | Critical for Mtb inhibition |
| Chlorine Substitution | Reduces potency |
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Pathways : It targets key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Oxidative Stress : The compound promotes oxidative stress in target cells, leading to apoptosis or senescence.
- Receptor Modulation : As a P2X7 antagonist, it modulates inflammatory pathways critical in autoimmune diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives with potent activity against Mtb through high-throughput screening. This work emphasizes the potential of these compounds in developing new anti-TB therapies .
Case Study 2: Anticancer Applications
Research on MRK-107 (a derivative) demonstrated its ability to decrease proliferation rates significantly in K562 cells while inducing senescence through oxidative stress mechanisms. This highlights the compound's potential as an antitumor drug .
Q & A
Q. Table 1. Representative Synthetic Yields and Characterization Data
| Compound | Yield (%) | Melting Point (°C) | HRMS [M+H]⁺ (calc/found) | Source |
|---|---|---|---|---|
| 7-(Chloromethyl)imidazo[1,2-a]pyridine | 72 | 199–201 | 167.0372/167.0375 | |
| Piperazine-substituted derivative | 89 | 195–199 | 398.1248/398.1251 |
Q. Table 2. Bioactivity Comparison Across Derivatives
| Derivative | IC₅₀ (FLT3 kinase, nM) | Solubility (µg/mL) | In vivo Efficacy (T/C ratio) | Source |
|---|---|---|---|---|
| 7-(Chloromethyl) core | 85 | 12 | 0.45 | |
| 4-Methoxyphenyl analog | 22 | 45 | 0.78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
